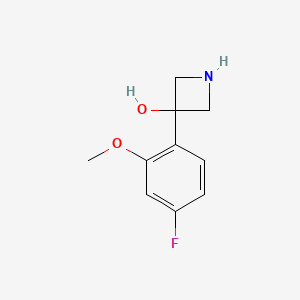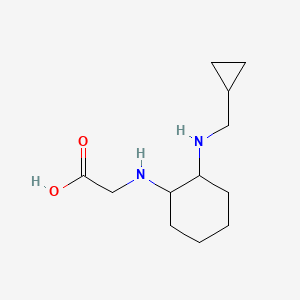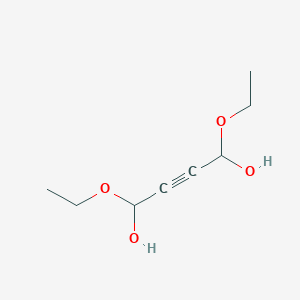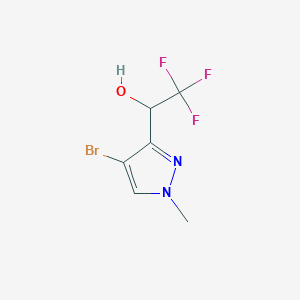
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It belongs to the class of azetidinols, which are four-membered ring compounds containing an azetidine ring with a hydroxyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Reformatsky reaction, which is a type of chemical reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as zinc, and a halogenated compound to facilitate the formation of the azetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学的研究の応用
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
3-(2-Fluoro-4-methoxyphenyl)azetidin-3-ol: This compound is structurally similar but has the fluorine and methoxy groups in different positions.
3-(4-Fluoro-2-methoxyphenyl)azetidin-2-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
3-(4-fluoro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChIキー |
DJEBZUGXQLWFDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)F)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B15051107.png)
![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051159.png)

![1-ethyl-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051169.png)

![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
